molecular formula C8H6FNO B12837984 7-Amino-4-fluorobenzo[b]furan

7-Amino-4-fluorobenzo[b]furan

Cat. No.: B12837984
M. Wt: 151.14 g/mol
InChI Key: MHZALAQHEQNMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

7-Amino-4-fluorobenzo[b]furan undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Amino-4-fluorobenzo[b]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-4-fluorobenzo[b]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

7-Amino-4-fluorobenzo[b]furan can be compared with other benzofuran derivatives, such as:

    7-Amino-4-chlorobenzo[b]furan: Similar structure but with a chlorine atom instead of fluorine.

    7-Amino-4-methylbenzo[b]furan: Contains a methyl group at the 4th position.

    7-Amino-4-nitrobenzo[b]furan: Features a nitro group at the 4th position.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-1-benzofuran-7-amine

InChI

InChI=1S/C8H6FNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2

InChI Key

MHZALAQHEQNMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1N)F

Origin of Product

United States

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